molecular formula C8H12O5 B12080427 L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone CAS No. 40031-40-1

L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone

Cat. No.: B12080427
CAS No.: 40031-40-1
M. Wt: 188.18 g/mol
InChI Key: UNYKZJZFOKUHEK-JKUQZMGJSA-N
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Description

L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone is a lactone derivative of L-arabinonic acid This compound is notable for its unique structural features, which include a delta-lactone ring and an isopropylidene protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone typically involves the protection of L-arabinonic acid with an isopropylidene group, followed by cyclization to form the lactone ring. A common synthetic route includes:

    Protection Step: L-arabinonic acid is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form the isopropylidene derivative.

    Cyclization Step: The protected intermediate undergoes cyclization under acidic conditions to form the delta-lactone.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.

    Substitution: The isopropylidene group can be substituted under acidic or basic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Diols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, leading to the inhibition of key enzymes or pathways involved in disease processes.

    Chemical Reactions: In chemical synthesis, the compound acts as a reactive intermediate, participating in various reactions to form desired products.

Comparison with Similar Compounds

L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone can be compared with other similar compounds such as:

    L-Arabinonic Acid: The parent compound without the isopropylidene protection.

    D-Arabinonic Acid, 3,4-O-(1-Methylethylidene)-, Delta-Lactone: The enantiomeric form with similar structural features but different stereochemistry.

    Other Lactones: Compounds like gluconolactone and galactonolactone, which have similar lactone rings but different sugar backbones.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other lactones and sugar derivatives.

Properties

CAS No.

40031-40-1

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

(3aS,7R,7aR)-7-hydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one

InChI

InChI=1S/C8H12O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6-/m0/s1

InChI Key

UNYKZJZFOKUHEK-JKUQZMGJSA-N

Isomeric SMILES

CC1(O[C@H]2COC(=O)[C@@H]([C@H]2O1)O)C

Canonical SMILES

CC1(OC2COC(=O)C(C2O1)O)C

Origin of Product

United States

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